molecular formula C9H15NO3S B6423886 4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione CAS No. 1790385-07-7

4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B6423886
CAS No.: 1790385-07-7
M. Wt: 217.29 g/mol
InChI Key: BEKUIWAFHPBIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione is a chemical compound with a unique structure that includes a cyclobutane ring and a thiomorpholine ring

Preparation Methods

The synthesis of 4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione involves several steps. One common method includes the reaction of cyclobutanecarbonyl chloride with thiomorpholine in the presence of a base. The reaction conditions typically involve a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiomorpholine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the carbonyl group, forming new derivatives.

Scientific Research Applications

4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

4-cyclobutanecarbonyl-1lambda6-thiomorpholine-1,1-dione can be compared with other similar compounds, such as:

    4-cycloheptyl-1lambda6-thiomorpholine-1,1-dione: This compound has a similar thiomorpholine ring but with a cycloheptyl group instead of a cyclobutyl group.

    3-cyclobutyl-1lambda6-thiomorpholine-1,1-dione hydrochloride: This compound has a similar structure but with a different substitution pattern, which can lead to variations in its chemical and biological properties.

Properties

IUPAC Name

cyclobutyl-(1,1-dioxo-1,4-thiazinan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c11-9(8-2-1-3-8)10-4-6-14(12,13)7-5-10/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKUIWAFHPBIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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